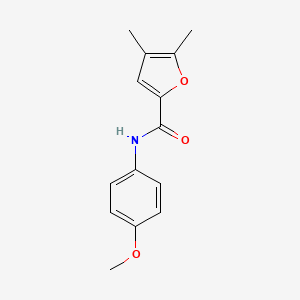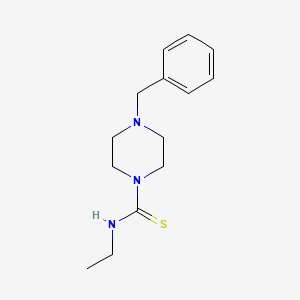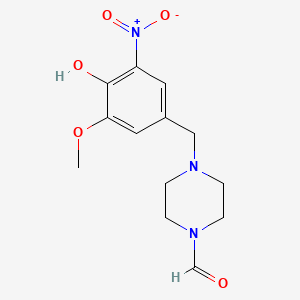
N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide, also known as MDMF, is a synthetic compound that belongs to the class of furan derivatives. It has been extensively studied for its various biological properties and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide is not fully understood. However, it has been shown to modulate various signaling pathways involved in cell growth, differentiation, and survival. It is believed to act through the inhibition of certain enzymes and receptors, leading to the regulation of gene expression and protein synthesis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide for lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easy to administer and study in vitro and in vivo. However, one of the limitations of N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide is its limited stability in solution, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide. One area of interest is the development of N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide derivatives with improved potency and selectivity for specific targets. Additionally, further investigation is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide and its potential therapeutic applications in various diseases. Finally, more research is needed to explore the safety and efficacy of N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide in clinical trials.
Synthesemethoden
N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4,5-dimethylfuran-2-amine. The final product is obtained through the purification of the crude product using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, N-(4-methoxyphenyl)-4,5-dimethyl-2-furamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been investigated as a potential drug target for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4,5-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-8-13(18-10(9)2)14(16)15-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYBYGWMAXSVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(3-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B5831792.png)

![2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5831801.png)
![4-[({[(2-furylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5831802.png)
![N-(tert-butyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5831804.png)

![ethyl 5-(aminocarbonyl)-2-[(dichloroacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5831813.png)
![isobutyl {5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5831821.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5831832.png)
![2-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5831848.png)
![3,4-dichloro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide](/img/structure/B5831852.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5831859.png)
![3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5831865.png)